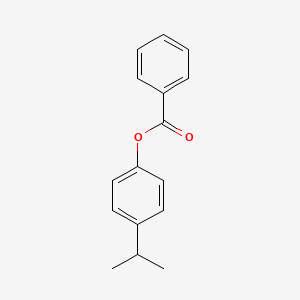

4-isopropylphenyl benzoate

Description

Significance of Aromatic Esters in Organic Synthesis and Materials Science

Aromatic esters are organic compounds of fundamental importance in both organic synthesis and materials science. waseda.jpthieme-connect.com They are widely used as chemical feedstocks and key intermediates for the synthesis of a variety of fine chemicals, including pharmaceuticals, fragrances, and agrochemicals. waseda.jpannexechem.com The synthesis of aromatic esters can be achieved through several methods, including the direct esterification of aromatic acids with alcohols, often catalyzed by mineral acids like sulfuric acid, or the reaction of more reactive aromatic acid chlorides with alcohols. numberanalytics.com

In the realm of modern organic synthesis, significant effort has been dedicated to developing more efficient and environmentally benign catalytic systems. Palladium-catalyzed carbonylation of aryl halides is a convergent and direct route to aromatic esters. thieme-connect.com Recent innovations include the use of heterogeneous catalysts like palladium on charcoal, which can be recovered and reused, and low-valent tungsten catalysts. thieme-connect.commdpi.com A novel "ester dance reaction," which utilizes a palladium catalyst to enable the translocation of an ester group around an aromatic ring, represents a cutting-edge method for creating diverse aromatic compounds. waseda.jp These advanced catalytic methods are crucial for producing key intermediates and conductive polymers, such as polyesters. thieme-connect.com

In materials science, aromatic esters are critical building blocks. They are integral to the production of polymers and are particularly prominent in the field of liquid crystals. ontosight.ai The rigid structure of the benzoate (B1203000) core is a common feature in molecules designed to exhibit mesomorphic (liquid crystalline) properties. mdpi.comnahrainuniv.edu.iq Furthermore, the photochemical behavior of aryl benzoates, such as the photo-Fries rearrangement which can be controlled to selectively produce hydroxybenzophenone derivatives, is an area of active investigation for applications in photolithography and material surface modification. acs.orgrug.nlacs.orgconicet.gov.ar

Overview of 4-Isopropylphenyl Benzoate as a Model Compound in Academic Studies

This compound (CAS No. 13936-99-7) serves as an illustrative example of an aryl benzoate. chemeo.com While not as extensively studied in isolation as some other esters, its structural motif is a recurring feature in a variety of research contexts, particularly in the design of molecules with specific functional properties. Its physical and chemical characteristics provide a foundation for its use as a building block in more complex structures.

Table 1: Physicochemical Properties of this compound This table is interactive.

| Property | Value | Unit | Source |

|---|---|---|---|

| Formula | C₁₆H₁₆O₂ | - | chemeo.com |

| Molecular Weight | 240.30 | g/mol | chemeo.com |

| Normal Boiling Point (Tboil) | 699.67 | K | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 65.19 | kJ/mol | chemeo.com |

| Critical Temperature (Tc) | 938.10 | K | chemeo.com |

| Critical Pressure (Pc) | 2372.59 | kPa | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 4.029 | - | chemeo.com |

Table 2: Representative Research Utilizing the this compound Moiety This table is interactive.

| Research Area | Compound Studied | Key Findings | Source |

|---|---|---|---|

| Liquid Crystals | 4-Isopropylphenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate | The compound was synthesized as part of a series to investigate thermal stability and mesomorphic (liquid crystalline) properties. | mdpi.com |

| Antimicrobial Agents | 3-(4-isopropylphenyl)-6-substituted phenyl- waseda.jpacs.orgCurrent time information in Bangalore, IN.triazolo[3,4-b] acs.orgCurrent time information in Bangalore, IN.diva-portal.orgthiadiazoles | Synthesized from a methyl 4-isopropylbenzoate precursor; some final compounds showed significant in vitro antibacterial and antifungal activity. | researchgate.netgrowingscience.com |

| Enzyme Inhibition | 2-((4-Isopropylphenyl)amino)-2-oxoethyl benzoates | A series of halo-substituted benzoate derivatives were synthesized and studied as potential urease inhibitors. | nih.gov |

| Photochemistry | para-Substituted Phenyl Benzoates | Systematic studies on the photo-Fries rearrangement show high selectivity for forming hydroxybenzophenone derivatives in micellar media. | conicet.gov.ar |

Historical Context of Benzoate Chemistry and Modern Research Trajectories

The history of benzoate chemistry is intrinsically linked to its simplest parent, benzoic acid. The discovery of benzoic acid dates back to the 16th century through the dry distillation of gum benzoin. wikipedia.org However, it was not until 1832 that its structure was determined by Justus von Liebig and Friedrich Wöhler. wikipedia.org The antifungal properties of benzoic acid were first noted in 1875. wikipedia.org Early industrial production involved the hydrolysis of benzotrichloride, a method that has since been replaced by the catalytic, partial oxidation of toluene (B28343) with oxygen, which is a higher-yield process that avoids chlorinated byproducts. wikipedia.org

Benzoic acid and its esters have long been recognized as important precursors for a wide range of organic substances. wikipedia.org Benzoate esters are classically formed by the acid-catalyzed reaction of benzoic acid with an alcohol, a process known as Fischer esterification. fiveable.me They are precursors to important industrial products like benzoate plasticizers, which are produced via transesterification. wikipedia.org

Modern research continues to build on this long history, exploring new synthetic methodologies and applications. A significant trajectory is the development of advanced catalytic systems that offer greater efficiency and selectivity. This includes nickel-catalyzed ester transfer reactions and palladium-catalyzed carbonylations that generate carbon monoxide in situ, avoiding the need to handle the toxic gas directly. acs.orgnih.gov Another major research direction is in photochemistry, where the light-induced rearrangement of aryl benzoates is studied for creating precisely structured molecules and for applications in materials science. acs.orgacs.org The synthesis of complex aryl benzoate derivatives for use in liquid crystal displays and as potential pharmaceuticals remains a vibrant and evolving field of contemporary chemical research. ontosight.aiconicet.gov.ar

Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-ylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(2)13-8-10-15(11-9-13)18-16(17)14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVUCQCHICRYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. While specific experimental spectra for 4-isopropylphenyl benzoate (B1203000) are not extensively published, its ¹H and ¹³C NMR chemical shifts can be accurately predicted based on established principles and data from analogous substituted benzoate esters. rsc.org

Predicted ¹H and ¹³C NMR Data for 4-isopropylphenyl benzoate

| Atom Position (see figure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~165 |

| 2, 6 (Benzoate) | ~8.1 (d) | ~130 |

| 3, 5 (Benzoate) | ~7.5 (t) | ~128.5 |

| 4 (Benzoate) | ~7.6 (t) | ~133.5 |

| 7 | - | ~130 |

| 8 | - | ~149 |

| 9, 13 (Phenoxy) | ~7.1 (d) | ~122 |

| 10, 12 (Phenoxy) | ~7.2 (d) | ~127 |

| 11 | - | ~147 |

| 14 | ~2.9 (sept) | ~34 |

| 15, 16 | ~1.2 (d) | ~24 |

Note: Predicted values are based on spectral data for analogous compounds such as 4-methylphenyl benzoate and 4-methoxyphenyl benzoate. rsc.org d=doublet, t=triplet, sept=septet.

To unequivocally confirm the atomic connectivity and assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the methine proton of the isopropyl group (H-14) and the six methyl protons (H-15, H-16). It would also establish the connectivity within the two aromatic rings, showing correlations between adjacent protons (e.g., between H-2/H-6 and H-3/H-5 on the benzoate ring).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would show a cross-peak connecting the chemical shift of each proton to its corresponding carbon. For instance, it would link the proton signal at ~1.2 ppm to the methyl carbon signal at ~24 ppm, and the aromatic protons to their respective aromatic carbons. This technique efficiently identifies which protons are attached to which carbons. columbia.edu

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of materials in their solid, crystalline state. nih.govwikipedia.org Unlike solution NMR, which provides averaged information due to rapid molecular tumbling, ssNMR provides detailed insight into the local environment of each nucleus within the crystal lattice. emory.edu This is particularly valuable for studying polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties.

For this compound, ssNMR could be used to:

Determine the number of molecules in the crystallographic asymmetric unit: The ¹³C ssNMR spectrum of a crystalline solid will display a distinct resonance for each crystallographically inequivalent carbon atom. mdpi.com If the asymmetric unit contains more than one molecule, the number of peaks observed for the carbon atoms will be multiplied accordingly.

Characterize Polymorphs: Different crystalline forms (polymorphs) of this compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. wikipedia.org

Probe Intermolecular Interactions: Techniques within ssNMR can measure internuclear distances and proximities, providing information on how the molecules pack together in the crystal.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing information about molecular structure and conformation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a characteristic fingerprint of the compound, with specific peaks corresponding to particular functional groups. The NIST Chemistry WebBook contains an evaluated infrared reference spectrum for this compound. nist.gov

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2965-2870 | C-H Stretch | Aliphatic (Isopropyl) |

| ~1735-1715 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1270 | C-O Stretch | Ester (Aryl-O) |

| ~1150-1100 | C-O Stretch | Ester (O-Alkyl) |

Note: Wavenumber ranges are typical for the indicated functional groups.

The most prominent peak in the FT-IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration, characteristic of the ester group. Additional key absorptions include the C-H stretching bands for both the aromatic rings and the aliphatic isopropyl group, the characteristic C=C stretching vibrations of the aromatic rings, and the C-O stretching bands of the ester linkage.

Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | C-H Stretch | Aromatic |

| ~2930 | C-H Stretch | Aliphatic (Isopropyl) |

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1610 | Ring Breathing | Aromatic C=C |

| ~1000 | Ring Breathing | Aromatic (Trigonal) |

Note: Raman spectroscopy is valuable for studying crystallization processes and identifying polymorphs. researchgate.net

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The molecular formula of this compound is C16H16O2, corresponding to a molecular weight of approximately 240.30 amu. nist.gov Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The fragmentation of aromatic esters is well-understood, with cleavage typically occurring at the bonds adjacent to the carbonyl group. pharmacy180.com

The most likely fragmentation pathway involves the loss of the 4-isopropylphenoxyl radical to form the highly stable benzoyl cation. This fragment is characteristic of benzoate esters and is often the most abundant ion (the base peak) in the spectrum. pharmacy180.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Fragmentation Pathway | Predicted Abundance |

| 240 | [C16H16O2]⁺• | Molecular Ion (M⁺•) | Moderate |

| 105 | [C6H5CO]⁺ | M⁺• - •OC6H4CH(CH3)2 (α-cleavage) | Base Peak |

| 77 | [C6H5]⁺ | [C6H5CO]⁺ - CO | High |

| 51 | [C4H3]⁺ | [C6H5]⁺ - C2H2 | Moderate |

Note: The fragmentation pattern provides a structural fingerprint. The loss of the alkoxy radical to form the m/z 105 acylium ion is a key diagnostic fragmentation for benzoate esters. pharmacy180.comdocbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical analytical technique used to determine the precise molecular formula of a compound from its exact mass. This is achieved by measuring the mass-to-charge ratio (m/z) with high accuracy, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

No specific high-resolution mass spectrometry data for this compound was found in the available literature.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Calculated Exact Mass | Data not available |

| Measured m/z | Data not available |

| Mass Error (ppm) | Data not available |

| Ionization Mode | Data not available |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering detailed information about its structural components and connectivity. Common fragmentation pathways for esters include cleavage of the ester bond and rearrangements.

Specific tandem mass spectrometry data, including fragmentation patterns for this compound, could not be located.

| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Proposed Neutral Loss |

| Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

No published X-ray crystallographic data for this compound could be identified.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Selected) | Data not available |

| Bond Angles (Selected) | Data not available |

| Supramolecular Interactions | Data not available |

Chemical Reactivity and Mechanistic Investigations of 4 Isopropylphenyl Benzoate

Hydrolytic and Transesterification Kinetics and Thermodynamics

The hydrolytic and transesterification reactions of 4-isopropylphenyl benzoate (B1203000) are fundamental processes that provide insight into its stability and reactivity. The kinetics of these reactions are significantly influenced by the electronic properties of the substituents on both the benzoyl and the phenyl moieties.

The alkaline hydrolysis of esters, such as 4-isopropylphenyl benzoate, typically proceeds through a second-order kinetic model, being first-order with respect to both the ester and the hydroxide (B78521) ion chemrxiv.org. The reaction involves a nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the 4-isopropylphenoxide leaving group.

The rate of this hydrolysis is sensitive to the electronic nature of the substituents. Electron-withdrawing groups on the benzoate ring increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack and thus increasing the hydrolysis rate chemrxiv.org. Conversely, electron-donating groups decrease the rate. In the case of this compound, the substituent is on the phenoxy leaving group. The isopropyl group is an electron-donating group, which would slightly decrease the stability of the corresponding 4-isopropylphenoxide leaving group compared to a simple phenoxide, potentially influencing the reaction rate. Studies on substituted phenyl benzoates have shown that the susceptibility to the inductive effect of substituents can vary with the solvent and temperature rsc.orgresearchgate.net.

Transesterification of phenyl benzoates, another key reaction, has also been investigated kinetically. For instance, the transesterification of R-substituted phenyl benzoates with 4-methoxyphenol in the presence of K2CO3 in dimethylformamide (DMF) has been studied researchgate.net. These studies often reveal good linear correlations in Hammett plots, indicating that electronic effects of substituents systematically influence reaction rates. Low magnitudes of the Hammett ρ (rho) values in such studies can suggest that the departure of the leaving group occurs after the rate-determining step researchgate.net.

To illustrate the effect of substituents on reaction kinetics, the following table presents data for the hydrolysis of related benzoate esters.

| Ester | Reaction Condition | Rate Constant (k) | Half-life (t1/2) |

| Methyl benzoate | Base-catalysed hydrolysis | - | 14 min nih.gov |

| Ethyl benzoate | Base-catalysed hydrolysis | - | 14 min nih.gov |

| n-Propyl benzoate | Base-catalysed hydrolysis | - | 19 min nih.gov |

| n-Butyl benzoate | Base-catalysed hydrolysis | - | 21 min nih.gov |

| Phenyl benzoate | Base-catalysed hydrolysis | - | 11 min nih.gov |

| 4-Nitrophenyl benzoate | Reaction with Salicylhydoxamate ion (pH 7.9) | Varies with surfactant | - rasayanjournal.co.in |

This table is interactive. Data is sourced from related studies to show general trends.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The structure of this compound features two distinct aromatic rings, each with different susceptibilities to electrophilic and nucleophilic substitution reactions.

Ring A (Benzoyl moiety): This ring is directly attached to the electron-withdrawing carbonyl group (-C=O). The carbonyl group deactivates the ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density through both inductive and resonance effects reddit.comyoutube.com. This makes the ring a poorer nucleophile and slows down the rate-determining step of EAS, which is the attack on the electrophile youtube.commsu.edu. Consequently, any electrophilic substitution on this ring will be significantly slower than on benzene and will be directed to the meta position reddit.comlibretexts.org.

Ring B (4-Isopropylphenyl moiety): This ring is attached to the ester oxygen atom, which is an activating group. The lone pairs on the oxygen atom can donate electron density to the ring via resonance, making the ring more electron-rich and thus a better nucleophile reddit.comlumenlearning.com. This activates the ring towards EAS, making it more reactive than benzene youtube.com. This activating effect directs incoming electrophiles to the ortho and para positions relative to the ester oxygen. Additionally, this ring bears an isopropyl group, which is also a weak activating group (via hyperconjugation and weak inductive effect) and an ortho, para-director youtube.com. Since the position para to the ester oxygen is already occupied by the isopropyl group, electrophilic attack will be directed to the positions ortho to the ester oxygen (positions 2' and 6').

Nucleophilic aromatic substitution (NAS) on either ring of this compound is generally unfavorable under standard conditions. Aryl halides and other substrates for NAS typically require strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate scranton.educk12.orgnih.gov. Neither ring in this compound is sufficiently activated for facile NAS reactions.

Substituent effects are crucial in determining the outcome of aromatic substitution reactions on this compound.

For Electrophilic Aromatic Substitution (EAS):

Reactivity: Ring B is significantly more reactive towards electrophiles than Ring A. The ester oxygen's electron-donating resonance effect and the isopropyl group's activating effect combine to make Ring B highly nucleophilic. In contrast, the carbonyl group's electron-withdrawing nature makes Ring A very unreactive reddit.comyoutube.comlumenlearning.com. Therefore, EAS will occur exclusively on Ring B.

Selectivity (Regioselectivity): The directing effects of the substituents on Ring B determine the position of substitution. The ester oxygen is a powerful ortho, para-director. The isopropyl group is also an ortho, para-director.

The ester oxygen directs incoming electrophiles to the 2' and 6' positions (ortho) and the 4' position (para).

The isopropyl group directs to the 3' and 5' positions (ortho) and the 1' position (para).

The activating, resonance-donating effect of the ester oxygen is generally stronger than the effect of the alkyl group. Therefore, the primary directing influence is the ester oxygen, making the positions ortho to it (2' and 6') the most probable sites for electrophilic attack. Steric hindrance from the adjacent isopropyl group might slightly influence the ratio of products, but substitution will be predominantly at these positions.

The relative rates of nitration for various substituted benzenes illustrate these principles. For example, an -OH group (similar to -OR in its activating effect) can make a ring 1000 times more reactive than benzene, while an -NO2 group can make it millions of times less reactive libretexts.org.

| Substituent on Benzene Ring | Relative Rate of Nitration (Benzene = 1) | Directing Effect |

| -OH | 1000 | Ortho, Para |

| -CH3 | 25 | Ortho, Para |

| -H | 1 | - |

| -Cl | 0.033 | Ortho, Para |

| -COOC2H5 | 0.003 | Meta |

| -NO2 | 6 x 10⁻⁸ | Meta |

This table is interactive. Data is generalized from various sources on electrophilic aromatic substitution to illustrate substituent effects.

Radical Chemistry and Electron Transfer Processes

The radical chemistry of this compound would involve the formation of radical species through processes like homolytic bond cleavage or electron transfer. Electron transfer processes can initiate reactions by creating radical ions. Outer-sphere electron transfer is a possible mechanism where an electron moves between the molecule and another chemical species without the formation of a covalent bond researchgate.net. The efficiency of such processes is governed by the redox potentials of the involved species. In biological systems, electron spin is a fundamental property that governs the mechanisms of electron transfer and catalysis nrel.gov.

Radical intermediates of this compound could theoretically be generated through several methods. For instance, photolysis could induce homolytic cleavage of one of the ester C-O bonds, potentially forming a benzoyl radical and a 4-isopropylphenoxyl radical, or other radical fragments. Radiolysis (using gamma rays, for example) is another method used to generate radicals from organic molecules in solution or solid states.

Once generated, these transient radical intermediates are typically characterized using spectroscopic techniques, most notably Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy. EPR is highly specific for species with unpaired electrons and can provide detailed information about the structure and electronic environment of the radical rwth-aachen.de.

EPR spectroscopy provides crucial data in the form of hyperfine coupling constants (hfc). These constants arise from the interaction (coupling) of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H or ¹³C) that have non-zero nuclear spin rwth-aachen.de. The magnitude of the hfc is proportional to the spin density of the unpaired electron at the position of that nucleus.

For a hypothetical radical derived from this compound, such as the 4-isopropylphenoxyl radical, the analysis of hyperfine couplings would reveal the distribution of the unpaired electron's spin density across the aromatic ring and the isopropyl group. Significant spin density would be expected at the ortho and para positions of the phenoxyl ring due to resonance. This delocalization of spin density is a key factor in stabilizing the radical intermediate nih.govnih.gov. Theoretical studies using methods like density functional theory (DFT) can complement experimental EPR data by calculating spin density distributions and predicting hyperfine coupling constants, offering a deeper understanding of the radical's electronic structure nih.gov.

| Nucleus | Typical Hyperfine Coupling (General Aryl Radicals) | Information Gained |

| Aromatic Protons (ortho, meta, para) | Varies significantly with position | Maps the spin density distribution on the aromatic ring. |

| Alkyl Protons (e.g., from isopropyl group) | Depends on proximity to spin density | Indicates the extent of spin delocalization onto alkyl substituents. |

| ¹³C nuclei | Provides further detail on spin polarization and delocalization. |

This table is interactive and provides a conceptual overview of data obtained from EPR/ESR studies.

Selective C-H Functionalization Reactions

Selective Carbon-Hydrogen (C-H) functionalization is a powerful strategy in modern organic synthesis that aims to directly convert C-H bonds into new functional groups (like C-C, C-O, or C-N), avoiding the need for pre-functionalized starting materials organic-chemistry.orgresearchgate.net. This approach offers significant advantages in terms of atom and step economy.

For the this compound molecule, there are multiple C-H bonds that could be potential targets for selective functionalization:

Aromatic C-H bonds on Ring A (Benzoyl moiety): These C-H bonds are generally less reactive due to the deactivating effect of the carbonyl group. However, transition-metal-catalyzed reactions, often employing a directing group, can achieve functionalization, typically at the ortho position to the directing group.

Aromatic C-H bonds on Ring B (4-Isopropylphenyl moiety): These C-H bonds, located at the 2', 3', 5', and 6' positions, are part of an electron-rich aromatic system, making them more susceptible to certain types of C-H functionalization, including electrophilic C-H activation pathways rsc.org.

Aliphatic C-H bonds of the Isopropyl Group: The isopropyl group contains primary (methyl) and tertiary C-H bonds. The tertiary C-H bond is typically more reactive towards radical-based functionalization due to the formation of a more stable tertiary radical intermediate.

Achieving selectivity among these various C-H bonds is a significant challenge. The choice of catalyst and reaction conditions is critical. For instance, palladium-catalyzed reactions often rely on chelation assistance from a nearby functional group to direct the C-H activation to a specific ortho position researchgate.net. In the absence of a strong directing group, selectivity can be governed by the intrinsic electronic or steric properties of the C-H bonds. Biocatalytic approaches, using enzymes like cytochrome P450s, are also known for their remarkable ability to perform selective C-H functionalization with high regio- and stereoselectivity on complex molecules nih.gov. The development of new catalytic systems continues to expand the possibilities for precisely modifying molecules like this compound at previously inert C-H positions rsc.org.

Site-Selectivity and Catalyst Design for C-H Activation

The functionalization of C-H bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. In the context of this compound, the primary focus of C-H activation would be the selective functionalization of the aromatic rings. The benzoate moiety typically acts as a directing group, facilitating the activation of the ortho C-H bonds on the benzoyl group.

Palladium-catalyzed reactions are at the forefront of C-H activation. nih.govnih.gov The general mechanism involves the coordination of the palladium catalyst to the directing group, in this case, the carbonyl oxygen of the benzoate. This brings the metal center in proximity to the ortho C-H bonds of the benzoyl ring, leading to cyclometalation and subsequent functionalization. The design of the catalyst, particularly the choice of ligands, is crucial in controlling the site-selectivity and efficiency of these reactions. nih.gov For instance, the use of specific phosphine or N-heterocyclic carbene (NHC) ligands can modulate the electronic and steric environment around the palladium center, thereby influencing which C-H bond is preferentially activated. ias.ac.in

While the benzoate group is a well-established directing group for the benzoyl ring, achieving site-selective C-H activation on the 4-isopropylphenyl ring presents a greater challenge due to the lack of a directing group in proximity to its C-H bonds. However, recent advancements in catalyst design have shown promise in achieving para-selective C-H arylation of mono-substituted arenes. scispace.com These methods often employ a combination of a directing group on the coupling partner and specific oxidants that favor functionalization at the para position. scispace.com In the case of this compound, this could potentially allow for the introduction of new functional groups at the position para to the isopropyl group, although this remains an area for further investigation.

Table 1: Key Factors in Catalyst Design for Site-Selective C-H Activation

| Factor | Description | Impact on Reactivity |

| Metal Center | Typically Palladium (Pd) | Influences the mechanism and efficiency of C-H activation. |

| Ligands | Phosphines, N-heterocyclic carbenes (NHCs), etc. | Modulate the steric and electronic properties of the catalyst, affecting site-selectivity. |

| Directing Group | Carbonyl of the benzoate | Positions the catalyst for ortho-functionalization of the benzoyl ring. |

| Oxidant | Various, including F+ reagents | Can influence the regioselectivity of the C-H activation on the non-directed aromatic ring. |

Photochemical and Thermal Reactivity Studies

The photochemical and thermal reactivity of aryl benzoates like this compound is dominated by the Fries rearrangement. This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring of the phenol (B47542), yielding ortho- and para-hydroxybenzophenones. wikipedia.orgsigmaaldrich.com

The photo-Fries rearrangement is a photochemical process that proceeds via a radical mechanism. wikipedia.orgunipv.it Upon absorption of UV light, the ester undergoes homolytic cleavage of the ester C-O bond, generating a benzoyl radical and a 4-isopropylphenoxyl radical. These radicals are initially formed within a "solvent cage." In-cage recombination of these radicals can lead to the formation of ortho- and para-acyl-phenols. Specifically for this compound, the expected products would be 2-hydroxy-5-isopropylbenzophenone and 4-hydroxy-3-isopropylbenzophenone. If the radicals escape the solvent cage, they can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of benzoic acid and 4-isopropylphenol (B134273) as byproducts. unipv.it The product distribution between the ortho- and para-isomers, as well as the formation of side products, is influenced by the solvent and the presence of substituents on the aromatic rings. unipv.it

The thermal Fries rearrangement , on the other hand, is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com The mechanism is believed to involve the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the ester, polarizing the C-O bond and facilitating its cleavage to form a phenoxide-Lewis acid complex and an acylium cation. The acylium cation then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide at the ortho and para positions. The product ratio is often dependent on the reaction temperature, with lower temperatures generally favoring the para-product and higher temperatures favoring the ortho-product. researchgate.net

Table 2: Potential Products of the Fries Rearrangement of this compound

| Rearrangement Type | Major Products | Minor/Side Products |

| Photochemical | 2-Hydroxy-5-isopropylbenzophenone, 4-Hydroxy-3-isopropylbenzophenone | Benzoic acid, 4-Isopropylphenol |

| Thermal (Lewis Acid Catalyzed) | 2-Hydroxy-5-isopropylbenzophenone, 4-Hydroxy-3-isopropylbenzophenone | Benzoic acid, 4-Isopropylphenol |

It is important to note that while the general principles of the Fries rearrangement are well-established, the specific yields and product ratios for this compound would require dedicated experimental investigation. The electronic and steric effects of the isopropyl group would play a significant role in directing the regioselectivity of the rearrangement.

Theoretical and Computational Chemistry of 4 Isopropylphenyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are pivotal in determining the electronic structure and molecular orbitals of 4-isopropylphenyl benzoate (B1203000). These calculations can predict the distribution of electrons within the molecule, the energies of the frontier molecular orbitals (HOMO and LUMO), and other electronic properties that govern its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules due to its balance of accuracy and computational efficiency. For molecules containing a 4-isopropylphenyl group, the B3LYP functional combined with a 6-311++G(d,p) basis set has been effectively used to optimize molecular geometry and analyze electronic properties. researchgate.netresearchgate.net

In a DFT study of a related compound, Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the HOMO and LUMO were calculated to understand its electronic behavior. researchgate.net A similar approach for 4-isopropylphenyl benzoate would likely show the HOMO localized on the electron-rich phenyl rings and the ester group, while the LUMO would be distributed over the aromatic system, indicating the regions susceptible to nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of the molecule. researchgate.net

Table 1: Predicted Electronic Properties of a Structurally Related Compound (Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) using DFT/B3LYP/6-311++G(d,p)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (HOMO-LUMO) | 4.4 eV |

Note: This data is for a related compound containing the 4-isopropylphenyl moiety and is illustrative of the types of parameters obtained through DFT calculations. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more accurate calculations, albeit at a greater computational cost. These methods are particularly useful for refining geometric parameters and calculating energies.

For the closely related phenyl benzoate, calculations using HF and MP2 methods with basis sets up to 6-311++G** have been performed to determine its molecular structure, conformational properties, and vibrational spectra. researchgate.net These studies show good agreement between the calculated and experimental data, particularly when using the MP2 method with basis sets that include diffuse functions. researchgate.net A similar level of accuracy would be expected for calculations on this compound, providing a reliable prediction of its structural and electronic properties.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily due to the rotation around the ester linkage and the isopropyl group. Conformational analysis helps to identify the most stable conformers and the energy barriers between them.

For phenyl benzoate, the potential energy surface has been explored by calculating the energy as a function of the dihedral angles around the C-O and C-C bonds of the ester group. researchgate.net These calculations, performed at the B3LYP/6-31+G* level, have successfully estimated the shape of the potential energy functions, although they tend to underestimate the rotational barriers. researchgate.net A similar analysis for this compound would involve mapping the potential energy surface by systematically rotating the phenyl rings and the isopropyl group to locate the global and local energy minima.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data for validation.

For a compound containing the 4-isopropylphenyl group, DFT calculations have been used to compute the FT-IR spectrum, and the scaled theoretical values showed good agreement with the experimental spectrum. researchgate.net Similarly, for another molecule with this group, theoretical UV-Vis, FT-IR, and NMR analyses were correlated with experimental data. researchgate.net The gauge-independent atomic orbital (GIAO) method is commonly employed for the accurate prediction of NMR chemical shifts. researchgate.net

In the case of phenyl benzoate, DFT (B3LYP/6-31+G*) calculations, combined with a scaled quantum mechanical force field (SQMFF) approach, have produced vibrational spectra that are in excellent agreement with experimental IR and Raman data. researchgate.net This suggests that a similar computational strategy would yield reliable predictions for the spectroscopic properties of this compound.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Structurally Related Compound (Phenyl Benzoate)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O stretch | 1735 | 1738 |

| C-O stretch | 1265 | 1268 |

| Aromatic C-H stretch | 3065 | 3068 |

Note: This data is for the related compound phenyl benzoate and illustrates the typical accuracy of DFT in predicting vibrational spectra. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. While specific studies on the reaction mechanisms of this compound are not available, the general approaches can be described.

For organic reactions, DFT methods are frequently used to explore potential reaction pathways. For example, in the study of the N-ethylation of a complex organic molecule, DFT calculations were used to compute the activation energies for different reaction sites, successfully explaining the observed regioselectivity. scielo.br To study a reaction involving this compound, one would first propose plausible mechanisms and then use computational methods to locate the transition state structures connecting reactants and products. The calculated activation barriers would then allow for the determination of the most favorable reaction pathway.

Reaction Pathway Mapping and Energetic Profiles

The formation of this compound via the Schotten-Baumann reaction is a nucleophilic acyl substitution. The reaction proceeds through a series of steps involving the nucleophilic attack of the 4-isopropylphenoxide ion on the carbonyl carbon of benzoyl chloride, leading to a tetrahedral intermediate, which then collapses to form the final ester product and a chloride ion.

The reaction can be summarized as follows:

Step 1: Formation of the Nucleophile

In the presence of a base, such as sodium hydroxide (B78521), the weakly acidic 4-isopropylphenol (B134273) is deprotonated to form the more nucleophilic 4-isopropylphenoxide ion.

Step 2: Nucleophilic Attack

The 4-isopropylphenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride. This is typically the rate-determining step of the reaction. The attack leads to the formation of a transient tetrahedral intermediate.

Step 3: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is a good leaving group.

Energetic Profile

The energetic profile of this reaction pathway can be visualized with a reaction coordinate diagram. This diagram would show the relative energies of the reactants, transition states, intermediates, and products.

Reactants: The starting materials, 4-isopropylphenoxide ion and benzoyl chloride, are at a certain energy level.

Transition State 1 (TS1): As the 4-isopropylphenoxide ion approaches the benzoyl chloride, the system's energy increases until it reaches the first transition state. This transition state corresponds to the partial formation of the new carbon-oxygen bond and partial breaking of the carbonyl double bond. The activation energy (Ea1) for this step is the energy difference between the reactants and TS1.

Tetrahedral Intermediate: The system then relaxes to a lower energy state, the tetrahedral intermediate. This intermediate lies in a shallow energy well between the two transition states.

Transition State 2 (TS2): For the reaction to proceed, the tetrahedral intermediate must overcome a second, smaller energy barrier to reach the second transition state. This transition state involves the partial reformation of the carbonyl double bond and the partial cleavage of the carbon-chlorine bond.

Theoretical Energetic Data

While specific experimental or computational data for the reaction of this compound is not available, we can present a plausible energetic profile based on analogous reactions studied through computational methods like Density Functional Theory (DFT). The following table provides hypothetical, yet realistic, energy values for the key steps in the reaction pathway. These values are illustrative and intended to represent the general energetic landscape of a Schotten-Baumann reaction for a substituted phenol (B47542).

| Parameter | Description | Estimated Energy (kJ/mol) |

| Ea1 (Activation Energy for Nucleophilic Attack) | The energy barrier for the formation of the tetrahedral intermediate. | 50 - 70 |

| ΔE_intermediate (Energy of Tetrahedral Intermediate) | The relative energy of the tetrahedral intermediate compared to the reactants. | -20 to -30 |

| Ea2 (Activation Energy for Leaving Group Elimination) | The energy barrier for the collapse of the tetrahedral intermediate to form the products. | 10 - 20 |

| ΔE_reaction (Overall Reaction Energy) | The net energy change of the reaction. | -80 to -100 |

Table 1. Estimated Energetic Parameters for the Schotten-Baumann Synthesis of this compound.

The presence of the isopropyl group on the phenol ring is expected to have a minor electronic effect on the reaction energetics. As an electron-donating group, it slightly increases the nucleophilicity of the phenoxide ion, which could marginally lower the activation energy for the nucleophilic attack (Ea1). However, steric hindrance from the bulky isopropyl group is not anticipated to play a significant role as the reaction occurs at the para-position, away from the reacting hydroxyl group.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Benzoate (B1203000) Synthesis

The synthesis of benzoates, including 4-isopropylphenyl benzoate, is a cornerstone of organic chemistry, and the development of novel catalytic systems is a primary focus of current research. The goal is to enhance reaction efficiency, selectivity, and sustainability, moving away from traditional methods that often require harsh conditions and produce significant waste.

Key areas of development include:

Heterogeneous Catalysts: Solid acid catalysts are gaining prominence as environmentally friendly alternatives to conventional homogeneous acid catalysts like sulfuric acid. scielo.br These solid acids can be easily separated from the reaction mixture and reused, simplifying product purification and reducing waste. scielo.br Research is active in developing and optimizing materials such as:

Zirconium-based catalysts: Mixed zirconium-titanium solid acids have demonstrated high catalytic activity in the esterification of benzoic acid with methanol. mdpi.com The honeycomb structure of these catalysts is believed to contribute to their high efficiency. mdpi.com

Modified Clays: Montmorillonite K10 clay, activated with orthophosphoric acid, has been shown to be an effective catalyst for the solvent-free esterification of substituted benzoic acids. ijstr.org

Ion-exchange resins: These polymers with acidic functional groups serve as effective and reusable catalysts for esterification reactions. dergipark.org.tr

Homogeneous Catalysis Innovations: While heterogeneous catalysis offers advantages in product separation, innovations in homogeneous catalysis continue to emerge.

Low-Valent Tungsten Catalysis: A novel method utilizing low-valent tungsten catalysts has been developed for the carbonylative synthesis of benzoates from aryl iodides and alcohols. nih.gov This system is notable for its broad functional group compatibility. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have been identified as efficient catalysts for various organic reactions, including those that can lead to benzoate precursors. usask.ca For instance, they have been used to induce chemoselectivity in cross-benzoin reactions with good to excellent yields. usask.ca

Deep Eutectic Solvents (DESs): These mixtures of hydrogen bond donors and acceptors can act as both solvents and catalysts in esterification reactions. dergipark.org.tr They are attractive due to their low cost, ease of preparation, and environmentally friendly nature. dergipark.org.tr One study demonstrated high conversions of benzoic acid using a DES composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride. dergipark.org.tr

Biocatalysis: The use of enzymes, particularly lipases, in continuous enzymatic esterification is a rapidly growing field. mdpi.com This approach offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. mdpi.com

The following table summarizes some of the novel catalytic systems being explored for benzoate synthesis.

| Catalyst Type | Example | Key Advantages | Reference |

| Heterogeneous | |||

| Solid Acid | Zirconium-Titanium Oxides | Reusable, high activity | mdpi.com |

| Modified Clay | Phosphoric acid modified Montmorillonite K10 | Solvent-free conditions, high yields | ijstr.org |

| Ion-Exchange Resin | Amberlyst 15 | Reusable, effective for various alcohols | dergipark.org.tr |

| Metal-Organic Frameworks (MOFs) | MIL-101(Cr) | High thermal stability, reusability | rsc.org |

| Homogeneous | |||

| Organometallic | Low-Valent Tungsten | Broad functional group tolerance | nih.gov |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | High chemoselectivity | usask.ca |

| Dual Solvent-Catalyst | |||

| Deep Eutectic Solvent (DES) | p-TSA and BTEAC | Environmentally friendly, high conversion rates | dergipark.org.tr |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms represents a paradigm shift in the production of fine chemicals, including benzoates. This approach offers enhanced control, efficiency, and safety compared to traditional batch processing. researchgate.netvapourtec.com

Flow Chemistry:

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. youtube.com This methodology provides several advantages for benzoate synthesis:

Precise Reaction Control: Parameters such as temperature, pressure, and reaction time (residence time) can be precisely controlled, leading to higher yields and purity. researchgate.netyoutube.com

Enhanced Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. acs.org

Scalability: Scaling up production is often simpler and more predictable than in batch processes, involving running the system for longer durations or using multiple reactors in parallel. acs.org

Integration with Other Technologies: Flow chemistry can be readily combined with other enabling technologies such as microwave irradiation, photochemistry, and electrochemistry to achieve novel transformations. acs.org

Automated Synthesis Platforms:

Automated synthesis platforms utilize robotics and computer control to perform chemical reactions with minimal human intervention. merckmillipore.comnih.gov These systems can be integrated with flow reactors to create highly efficient and high-throughput synthesis workflows. researchgate.net Key features and benefits include:

High-Throughput Screening: Automated platforms can rapidly screen a large number of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal synthesis parameters. vapourtec.com

Reproducibility: Automation minimizes human error, leading to more consistent and reproducible results. researchgate.net

Data-Driven Optimization: The large datasets generated by automated systems can be used to train machine learning algorithms for the predictive optimization of reaction conditions. researchgate.net

Platforms like the Synple automated synthesizer, which uses pre-filled reagent cartridges, are making this technology more accessible for a wide range of chemical transformations, including those relevant to benzoate synthesis such as amide formation and Suzuki coupling. merckmillipore.com

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring optimal process control. Advanced in-situ spectroscopic techniques are increasingly being employed for the online analysis of benzoate synthesis. These methods provide continuous data from within the reaction vessel without the need for sample extraction. spectroscopyonline.com

Commonly used in-situ spectroscopic techniques include:

Mid-Infrared (MIR) Spectroscopy: MIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is a powerful tool for monitoring the concentration of reactants and products in real-time. nih.govnih.gov It has been successfully used to track the progress of esterification reactions by observing changes in the characteristic vibrational bands of carboxylic acids, alcohols, and esters. scielo.org.co Miniaturized MIR spectrometers are making this technology more accessible for routine laboratory use. nih.gov

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to MIR. rsc.org It is particularly well-suited for monitoring reactions in aqueous media and for studying catalyst behavior. rsc.org

Near-Infrared (NIR) Spectroscopy: While often providing less specific chemical information than MIR, NIR spectroscopy can be a robust and non-invasive method for monitoring bulk chemical changes in a reaction mixture. nih.gov

Mass Spectrometry (MS): On-line mass spectrometry allows for the direct sampling and analysis of the reaction mixture, providing detailed information about the molecular weight of reactants, intermediates, and products. nih.gov

The data obtained from these in-situ techniques can be used to develop accurate kinetic models of the reaction, which are essential for process optimization and control. spectroscopyonline.com

Computational Design and Predictive Modeling of New Benzoate-Based Materials

Computational chemistry has become an indispensable tool in modern materials science, enabling the rational design and predictive modeling of new materials with desired properties. 43.230.198datapdf.com In the context of benzoate-based materials, computational approaches are being used to:

Predict Thermophysical Properties: Molecularly based equations of state, such as the Statistical Associating Fluid Theory (SAFT) and Perturbed Chain Statistical Associating Fluid Theory (PC-SAFT), can be used to predict the pressure-volume-temperature (PVT) behavior of aromatic esters. nih.gov This information is crucial for understanding their performance as solvents and in other applications.

Model Molecular Interactions: Quantum computations and molecular dynamics simulations provide insights into the molecular-level structure and intermolecular forces that govern the macroscopic properties of these materials. nih.gov

Design for Specific Applications: By understanding structure-property relationships, researchers can computationally design new benzoate derivatives with tailored characteristics. For example, aromatic esters are being investigated as phase change materials (PCMs) for thermal energy storage, with studies focusing on predicting their melting points and enthalpies of fusion. mdpi.comresearchgate.net

Machine Learning for Property Prediction: Machine learning models are being developed to predict a wide range of molecular properties based on chemical structure. nih.gov These models can accelerate the discovery of new materials by rapidly screening large virtual libraries of candidate compounds. nih.gov For instance, models are being created to predict the viscosity of ester-based biolubricants from the functional groups present in their constituent molecules. mdpi.com

Interdisciplinary Approaches in Sustainable Chemistry and Advanced Materials Development

The future of chemical manufacturing and materials science lies in the integration of principles from sustainable chemistry with interdisciplinary research efforts. For benzoate compounds, this involves a holistic approach that considers the entire lifecycle of the material, from feedstock sourcing to end-of-life.

Key interdisciplinary trends include:

Renewable Feedstocks: There is a growing interest in producing benzoic acid and its derivatives from renewable resources to reduce reliance on petrochemicals. researchgate.net Lignin (B12514952), a complex polymer found in plant biomass, is a promising renewable source of aromatic compounds, including benzoic acid. researchgate.net Research is underway to develop efficient catalytic and biocatalytic methods for the depolymerization of lignin into valuable chemical building blocks. researchgate.netnih.gov

Green Synthesis Routes: The principles of green chemistry are being applied to develop more sustainable methods for benzoate synthesis. ijpsjournal.com This includes the use of environmentally benign solvents (or solvent-free conditions), energy-efficient processes (e.g., microwave-assisted synthesis), and catalysts that are non-toxic and recyclable. ijstr.orgijpsjournal.com

Sustainable Recycling: Efforts are being made to develop green and efficient methods for the separation and recovery of valuable aromatic compounds from industrial waste streams. acs.org For example, methods have been developed to recover benzoic acid and benzyl benzoate from the residue of industrial benzoic acid production. acs.org

Advanced Materials from Benzoates: The unique chemical structures of benzoate esters make them valuable building blocks for a variety of advanced materials. Interdisciplinary collaborations between chemists, materials scientists, and engineers are leading to the development of new polymers, liquid crystals, and functional fluids with applications in electronics, medicine, and energy.

By embracing these future directions, the scientific community can unlock the full potential of this compound and related compounds, contributing to the development of a more sustainable and technologically advanced society.

Q & A

Q. What are the standard synthetic routes for 4-isopropylphenyl benzoate, and what critical reaction parameters influence yield?

Methodological Answer: this compound is synthesized via esterification between 4-isopropylphenol and benzoyl chloride under acidic catalysis. Key parameters include:

- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid (typical for esterification) to enhance reaction efficiency.

- Temperature control : Maintain 60–80°C to prevent side reactions (e.g., decomposition of benzoyl chloride).

- Molar ratio : A 1:1.2 molar ratio of 4-isopropylphenol to benzoyl chloride ensures excess acylating agent for higher yield .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is recommended to isolate the product.

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : Compare H and C NMR spectra with reference data (e.g., NIST Chemistry WebBook) to confirm ester linkage and isopropyl group positioning. For example, the benzoate carbonyl signal typically appears at ~167–170 ppm in C NMR .

- FT-IR : Look for ester C=O stretching (~1720 cm) and aryl C-O stretching (~1250 cm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., EI-MS at m/z 256 for the parent ion) .

Q. What standardized methods exist for quantifying this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used. Example conditions:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30 v/v) at 1 mL/min.

- Validation : Include spike-recovery tests (85–110% recovery) and limit of detection (LOD < 0.1 µg/mL) .

For trace analysis, GC-MS with electron ionization (EI) can improve sensitivity, but derivatization may be required due to low volatility .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

Methodological Answer: Design a controlled stability study:

- Experimental setup : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C. Analyze degradation kinetics via HPLC at intervals (0, 7, 14 days).

- Data reconciliation : Use Arrhenius modeling to extrapolate shelf-life under ambient conditions. Conflicting results often arise from impurities (e.g., residual acids accelerating hydrolysis) or light exposure; ensure inert storage (dark, argon atmosphere) .

- Degradation products : Characterize hydrolyzed products (e.g., 4-isopropylphenol and benzoic acid) via LC-MS/MS .

Q. What experimental strategies assess the metabolic fate of this compound in insect models?

Methodological Answer: Adopt a two-phase approach:

- In vitro metabolism : Incubate the compound with insect microsomal fractions (e.g., Spodoptera frugiperda midgut enzymes). Monitor esterase activity via spectrophotometry (hydrolysis to 4-isopropylphenol at 270 nm) .

- In vivo tracing : Administer C-labeled this compound to larvae. Extract metabolites from hemolymph and excreta using solid-phase extraction (SPE), followed by radio-HPLC profiling .

Compare metabolic pathways with vertebrate models (e.g., rat liver microsomes) to identify species-specific detoxification mechanisms .

Q. How can researchers address discrepancies in reported bioactivity (e.g., antimicrobial vs. inert effects)?

Methodological Answer: Systematically evaluate variables:

- Strain specificity : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains using agar dilution (MIC) and time-kill assays .

- Compound purity : Verify via HPLC (>98% purity) to rule out confounding effects from synthesis byproducts.

- Solvent interference : Use DMSO controls (<1% v/v) to avoid false positives .

Report results with 95% confidence intervals and replicate experiments across independent labs to confirm reproducibility .

Methodological Notes

- Safety protocols : Follow SDS guidelines (e.g., wear nitrile gloves, avoid inhalation) when handling this compound, as analogs like isoamyl 4-(dimethylamino)benzoate exhibit irritancy .

- Data reporting : Adhere to IB extended essay standards: detail experimental replicates, statistical tests (e.g., ANOVA), and uncertainty margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.